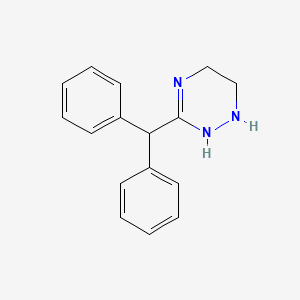
N-(+)-Biotinyl-4-aminobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(+)-Biotinyl-4-aminobenzoic acid typically involves the coupling of biotin with 4-aminobenzoic acid. One common method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, which then reacts with the amino group of 4-aminobenzoic acid to form an amide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of automated peptide synthesizers can facilitate the coupling reaction, allowing for the production of large quantities of the compound with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(+)-Biotinyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring of 4-aminobenzoic acid can be oxidized under certain conditions, leading to the formation of quinonoid structures.
Reduction: The nitro group of 4-aminobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to quinonoid structures, while reduction of the nitro group results in the formation of an amino group.
科学研究应用
N-(+)-Biotinyl-4-aminobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The biotin moiety allows for the compound to be used in biotin-streptavidin binding assays, which are commonly employed in molecular biology for the detection and purification of biomolecules.
Industry: It is used in the production of biotinylated compounds for various industrial applications, including the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of N-(+)-Biotinyl-4-aminobenzoic acid is primarily related to its biotin moiety. Biotin is known to bind with high affinity to streptavidin and avidin, proteins that are commonly used in biochemical assays. This strong binding interaction allows for the compound to be used in various applications, such as the immobilization of biomolecules on solid supports and the detection of target molecules in complex mixtures.
相似化合物的比较
N-(+)-Biotinyl-4-aminobenzoic acid can be compared to other biotinylated compounds, such as:
Biotinyl-6-aminohexanoic acid: This compound has a longer linker between the biotin and the amino group, which can provide greater flexibility in certain applications.
Biotinyl-4-aminobenzoic acid sodium salt: This compound is similar in structure but includes a sodium salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of biotin and 4-aminobenzoic acid, which provides a balance of properties that can be advantageous in various applications.
属性
分子式 |
C17H21N3O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |
InChI 键 |
PVMDAMXGKHIMSQ-OWYJLGKBSA-N |
手性 SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


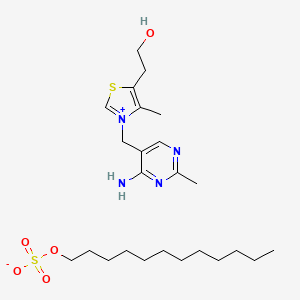

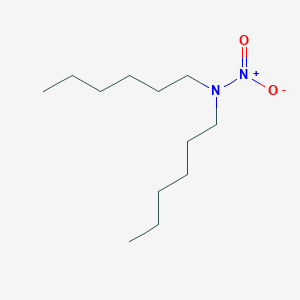
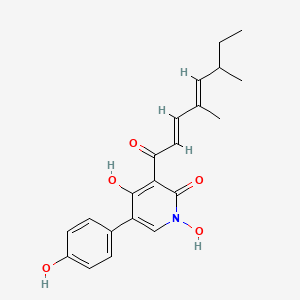
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)


![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
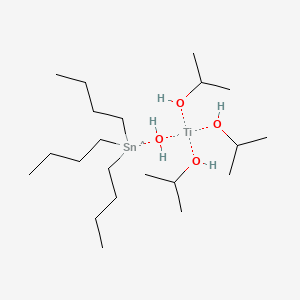
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
